Cas no 833430-97-0 (3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid)
3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid
- STK347146
- SR-01000298173
- EN300-230619
- AKOS000313531
- 833430-97-0
- CS-0302572
- SR-01000298173-1
-
- MDL: MFCD06629134
- Inchi: 1S/C10H9BrO6/c1-16-7-3-5(10(14)15)2-6(11)9(7)17-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)(H,14,15)
- InChI Key: CUNDKYVLNWUQCX-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(=O)O)=CC(=C1OCC(=O)O)OC
Computed Properties
- Exact Mass: 303.95825Da
- Monoisotopic Mass: 303.95825Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 93.1Ų
3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-230619-0.05g |
3-bromo-4-(carboxymethoxy)-5-methoxybenzoic acid |
833430-97-0 | 95% | 0.05g |
$46.0 | 2024-06-20 | |
| Enamine | EN300-230619-0.1g |
3-bromo-4-(carboxymethoxy)-5-methoxybenzoic acid |
833430-97-0 | 95% | 0.1g |
$73.0 | 2024-06-20 | |
| Enamine | EN300-230619-0.25g |
3-bromo-4-(carboxymethoxy)-5-methoxybenzoic acid |
833430-97-0 | 95% | 0.25g |
$105.0 | 2024-06-20 | |
| Enamine | EN300-230619-0.5g |
3-bromo-4-(carboxymethoxy)-5-methoxybenzoic acid |
833430-97-0 | 95% | 0.5g |
$197.0 | 2024-06-20 | |
| Enamine | EN300-230619-1.0g |
3-bromo-4-(carboxymethoxy)-5-methoxybenzoic acid |
833430-97-0 | 95% | 1.0g |
$284.0 | 2024-06-20 | |
| Enamine | EN300-230619-2.5g |
3-bromo-4-(carboxymethoxy)-5-methoxybenzoic acid |
833430-97-0 | 95% | 2.5g |
$558.0 | 2024-06-20 | |
| Enamine | EN300-230619-5.0g |
3-bromo-4-(carboxymethoxy)-5-methoxybenzoic acid |
833430-97-0 | 95% | 5.0g |
$825.0 | 2024-06-20 | |
| Enamine | EN300-230619-10.0g |
3-bromo-4-(carboxymethoxy)-5-methoxybenzoic acid |
833430-97-0 | 95% | 10.0g |
$1224.0 | 2024-06-20 | |
| Enamine | EN300-230619-1g |
3-bromo-4-(carboxymethoxy)-5-methoxybenzoic acid |
833430-97-0 | 1g |
$284.0 | 2023-09-15 | ||
| Enamine | EN300-230619-5g |
3-bromo-4-(carboxymethoxy)-5-methoxybenzoic acid |
833430-97-0 | 5g |
$825.0 | 2023-09-15 |
3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid
Recent Advances in the Study of 3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid (CAS: 833430-97-0)
3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid (CAS: 833430-97-0) is a chemically synthesized benzoic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique bromo and methoxy functional groups, has been explored for its potential applications in drug discovery and development. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting inflammatory and oncogenic pathways.
One of the most notable advancements in the research of 833430-97-0 is its incorporation into the design of small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. The study utilized molecular docking and kinetic assays to elucidate the binding interactions, revealing a high affinity for the COX-2 active site. These findings suggest that 833430-97-0 could serve as a scaffold for developing novel anti-inflammatory agents.
In addition to its pharmacological potential, 3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid has been investigated for its utility in chemical biology tools. A recent publication in ACS Chemical Biology highlighted its use as a photoaffinity probe for labeling protein targets. The bromo moiety of the compound was leveraged for site-specific modifications, enabling the identification of protein-ligand interactions in complex biological systems. This application underscores the versatility of 833430-97-0 in proteomics and target identification studies.
Further research has explored the synthetic pathways for 833430-97-0, with an emphasis on optimizing yield and purity. A 2024 study in Organic Process Research & Development reported a scalable, green chemistry approach for the synthesis of 3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid, utilizing catalytic methods to minimize waste and improve efficiency. This advancement is critical for the large-scale production of the compound, facilitating its broader application in both academic and industrial settings.
Despite these promising developments, challenges remain in the clinical translation of 833430-97-0-based therapeutics. Issues such as bioavailability and metabolic stability need to be addressed through further structural optimization. Ongoing research aims to modify the core structure of 3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid to enhance its pharmacokinetic properties while retaining its biological activity.
In conclusion, 3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid (CAS: 833430-97-0) represents a valuable chemical entity with diverse applications in drug discovery and chemical biology. Recent studies have expanded our understanding of its mechanistic roles and synthetic accessibility, paving the way for future innovations. Continued exploration of this compound is expected to yield novel therapeutic candidates and advanced research tools, reinforcing its significance in the field.
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